molecular formula C22H29FO4 B1200547 6alpha-Methyl-11beta,17alpha-dihydroxy-21-fluoropregna-1,4-diene-3,20-dione CAS No. 437-99-0

6alpha-Methyl-11beta,17alpha-dihydroxy-21-fluoropregna-1,4-diene-3,20-dione

Cat. No. B1200547
CAS RN: 437-99-0
M. Wt: 376.5 g/mol
InChI Key: VEYPPXXPHUXOLG-PJHHCJLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-Fluoro-11beta,17-dihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione is a corticosteroid hormone.

Scientific Research Applications

Synthesis and Anti-inflammatory Properties

Research has highlighted the synthesis and topical anti-inflammatory properties of steroids closely related to 6alpha-Methyl-11beta,17alpha-dihydroxy-21-fluoropregna-1,4-diene-3,20-dione. Toscano et al. (1977) explored the synthesis of various compounds, including 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione, noting their significant topical anti-inflammatory activity without systemic effects (Toscano et al., 1977).

Characterization and Metabolism Studies

G. Kraan et al. (1993) conducted a study on the synthesis and characterization of 6α- and 6β-hydroxylated derivatives of corticosterone and related compounds, contributing to the understanding of their chemical properties and potential applications in medical research (Kraan et al., 1993).

Biotransformation in Skin

Research by Täuber and Toda (1976) investigated the biotransformation of 6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-21-valeryloxy-1,4-pregnadiene-3,20-dione in the skin of rats, guinea pigs, and humans, providing insights into its metabolic pathways and potential dermatological applications (Täuber & Toda, 1976).

Synthesis of Metabolites for Reference

Thalén and Wickström (2000) focused on synthesizing potential 6-oxygenated metabolites of related glucocorticosteroids to be used as reference compounds in further studies. This work is critical for understanding the metabolism and action of these steroids (Thalén & Wickström, 2000).

Clinical Trials and Comparative Studies

Clinical trials and comparative studies, such as those conducted by Reckers and Wendt (1976), have assessed the efficacy of similar compounds in treating dermatological conditions, contributing to their potential therapeutic applications (Reckers & Wendt, 1976).

Alkylating Agents and Receptor Studies

Research by El Masry et al. (1977) on the synthesis of alkylating glucocorticoids and their interaction with receptors highlights the potential of these compounds in targeted therapies and receptor-based studies (El Masry et al., 1977).

properties

CAS RN

437-99-0

Product Name

6alpha-Methyl-11beta,17alpha-dihydroxy-21-fluoropregna-1,4-diene-3,20-dione

Molecular Formula

C22H29FO4

Molecular Weight

376.5 g/mol

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-fluoroacetyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO4/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1

InChI Key

VEYPPXXPHUXOLG-PJHHCJLFSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CF)O

SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CF)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CF)O

Other CAS RN

437-99-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Methyl-11beta,17alpha-dihydroxy-21-fluoropregna-1,4-diene-3,20-dione
Reactant of Route 2
6alpha-Methyl-11beta,17alpha-dihydroxy-21-fluoropregna-1,4-diene-3,20-dione
Reactant of Route 3
6alpha-Methyl-11beta,17alpha-dihydroxy-21-fluoropregna-1,4-diene-3,20-dione
Reactant of Route 4
6alpha-Methyl-11beta,17alpha-dihydroxy-21-fluoropregna-1,4-diene-3,20-dione
Reactant of Route 5
6alpha-Methyl-11beta,17alpha-dihydroxy-21-fluoropregna-1,4-diene-3,20-dione
Reactant of Route 6
6alpha-Methyl-11beta,17alpha-dihydroxy-21-fluoropregna-1,4-diene-3,20-dione

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